Stereospecific Pollinator Attraction: (S)-Enantiomer Active; (R)-Enantiomer and Racemate Inactive
Field bioassays with the wasp Lissopimpla excelsa confirmed that (S)-2-(tetrahydrofuran-2-yl)acetic acid (the target compound) is a potent long-range attractant, eliciting male pollinator approach and landing behavior [1]. In contrast, the (R)-enantiomer and the racemic mixture exhibited no attractive activity under identical field conditions, demonstrating strict enantioselectivity [2]. The natural product was confirmed to be a single enantiomer via chiral-phase GC and HPLC analysis [1]. This differential activity highlights the critical importance of stereochemistry for biological function.
| Evidence Dimension | Pollinator Attractant Activity |
|---|---|
| Target Compound Data | Active (elicits male wasp approach and landing) |
| Comparator Or Baseline | (R)-enantiomer (CAS 178231-83-9) and racemic mixture (CAS 2434-00-6): Inactive |
| Quantified Difference | Qualitative difference: Active vs. Inactive |
| Conditions | Field bioassays with Lissopimpla excelsa (wasp pollinator) in Cryptostylis ovata orchid habitat |
Why This Matters
For researchers in chemical ecology or natural product synthesis, only the (S)-enantiomer is the functional semiochemical; procurement of the (R)- or racemic forms would result in experimental failure.
- [1] Bohman, B., Weinstein, A. M., Phillips, R. D., Peakall, R., & Flematti, G. R. (2019). 2-(Tetrahydrofuran-2-yl)acetic Acid and Ester Derivatives as Long-Range Pollinator Attractants in the Sexually Deceptive Orchid Cryptostylis ovata. Journal of Natural Products, 82(5), 1107-1113. View Source
- [2] Bohman, B., et al. (2019). Supporting Information for 2-(Tetrahydrofuran-2-yl)acetic Acid and Ester Derivatives as Long-Range Pollinator Attractants. Journal of Natural Products. View Source
